molecular formula C10H13NO3 B3317419 (R)-alpha-(2-furanylmethyl)-proline CAS No. 959576-42-2

(R)-alpha-(2-furanylmethyl)-proline

Cat. No.: B3317419
CAS No.: 959576-42-2
M. Wt: 195.21 g/mol
InChI Key: UZSKEZVGMIUIDY-SNVBAGLBSA-N
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Description

Significance of Proline Scaffold in Stereoselective Transformations

The proline scaffold is of immense importance in stereoselective transformations due to its unique structural features. As a cyclic amino acid, proline possesses a conformationally restrained five-membered ring that significantly influences the stereochemical outcome of reactions in which it or its derivatives participate. acs.orgwikipedia.org This rigidity helps to create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol. wikipedia.orgorganic-chemistry.org

Proline and its derivatives are particularly celebrated for their role in organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. wikipedia.orgorganic-chemistry.org In this context, the secondary amine of the proline ring can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, key intermediates in a wide range of asymmetric carbon-carbon bond-forming reactions such as aldol (B89426), Mannich, and Michael reactions. wikipedia.orglibretexts.orgalfachemic.com The bifunctional nature of proline, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), allows it to act as a "simplest enzyme," facilitating reactions with high efficiency and stereoselectivity. libretexts.orgresearchgate.net This dual functionality is crucial for activating both the nucleophile and the electrophile in a concerted fashion, leading to highly ordered transition states and excellent enantioselectivities. mdpi.com

The pyrrolidine (B122466) ring is a prevalent motif in numerous natural products with significant biological activity and is a key component of many pharmaceutical ingredients. acs.org The ability to functionalize the proline ring at various positions allows for the fine-tuning of its steric and electronic properties, leading to the development of more efficient and selective catalysts. organic-chemistry.orgorganic-chemistry.org

Historical Development of Alpha-Substituted Proline Research

The exploration of alpha-substituted proline derivatives has a rich history rooted in the desire to create conformationally constrained peptide analogues and to develop novel catalysts for asymmetric synthesis. nih.govsigmaaldrich.com Early research focused on understanding how substitution at the alpha-position, the carbon atom bearing the carboxyl group, would impact the conformational preferences of the proline ring and, consequently, the structure and function of peptides. sigmaaldrich.com The introduction of a substituent at this position creates a quaternary stereocenter, which presents a significant synthetic challenge. nih.gov

Initial methods for the synthesis of α-substituted prolines often involved the alkylation of proline enolates. nih.govcapes.gov.br A significant breakthrough was the concept of "self-reproduction of chirality," which allowed for the α-alkylation of L-proline without loss of optical activity. capes.gov.br Over the years, a variety of strategies have been developed to access these valuable compounds, including diastereoselective alkylations of proline esters and 1,3-dipolar cycloaddition reactions. nih.gov

The advent of organocatalysis in the early 2000s spurred a new wave of interest in α-substituted proline derivatives. wikipedia.org Researchers began to systematically modify the proline scaffold to enhance its catalytic activity and expand its applicability in different reaction types. The substitution at the alpha-position was recognized as a powerful strategy to modulate the catalyst's properties. For instance, the introduction of bulky groups could enhance enantioselectivity by creating a more sterically demanding environment in the transition state. nih.gov This has led to the development of a wide array of α-substituted proline catalysts with improved performance in various asymmetric transformations. organic-chemistry.orgalfachemic.com

Rationale for Investigating (R)-alpha-(2-furanylmethyl)-proline

The investigation of this compound is driven by the unique structural and electronic properties imparted by the 2-furanylmethyl substituent. The furan (B31954) ring, an aromatic heterocycle, introduces several key features that distinguish this derivative from simple alkyl-substituted prolines.

The furan moiety is a versatile functional group that can participate in various chemical transformations and can engage in specific interactions, such as hydrogen bonding and π-stacking, which can influence the catalyst's behavior and the stereochemical outcome of a reaction. The presence of the furan ring enhances the compound's potential applications in drug design and medicinal chemistry. chemimpex.com

From a catalytic perspective, the 2-furanylmethyl group can exert both steric and electronic effects. The size of the group can influence the facial selectivity of the approach of reactants to the catalytic site. Electronically, the furan ring can modulate the acidity of the carboxylic acid and the nucleophilicity of the enamine intermediate, potentially leading to improved reactivity and selectivity. The synthesis of complex molecules often benefits from the use of such tailored catalysts. chemimpex.com

Furthermore, the furan ring itself can be a site for further functionalization, offering the potential to create even more complex and finely-tuned proline-based catalysts. The investigation of this compound, therefore, represents a logical progression in the ongoing effort to develop novel and highly effective organocatalysts for asymmetric synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKEZVGMIUIDY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308150
Record name 2-(2-Furanylmethyl)-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959576-42-2
Record name 2-(2-Furanylmethyl)-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959576-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanylmethyl)-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Enantiopure R Alpha 2 Furanylmethyl Proline

Stereoselective Synthesis of (R)-alpha-(2-furanylmethyl)-proline and its Protected Analogues

The controlled introduction of a substituent at the α-position of proline with a specific stereochemistry is a key challenge. Several strategies have been developed to achieve this, ranging from the use of naturally occurring chiral starting materials to the application of sophisticated asymmetric transformations.

Chiral Pool-Based Approaches

A common and effective strategy for the synthesis of enantiopure compounds is to start from a readily available chiral molecule, a concept known as the chiral pool approach. L-proline, being a naturally occurring and inexpensive amino acid, serves as an excellent chiral starting material for the synthesis of various proline derivatives. google.com For the synthesis of this compound, a derivative of L-proline can be utilized where the stereochemistry at the α-carbon is inverted during the synthesis.

One established method involves the conversion of L-proline into a 2-trichloromethyloxazolidinone derivative. This intermediate can then be methylated at the α-position. Subsequent hydrolysis and further transformations can yield the desired α-methyl-L-proline. google.com A similar strategy could be envisioned for the synthesis of this compound, where a 2-furanylmethyl group is introduced instead of a methyl group.

Asymmetric Functionalization of Proline Precursors

The direct asymmetric functionalization of proline precursors is a powerful method for the synthesis of α-substituted prolines. This can be achieved through various means, including the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. Proline-catalyzed asymmetric α-alkylation of aldehydes has been demonstrated, proceeding through vinylogous iminium ion intermediates. nih.gov

For the synthesis of this compound, an asymmetric alkylation of a suitable N-protected proline derivative would be a key step. This typically involves the generation of a proline enolate, which then reacts with an electrophile, in this case, a 2-furanylmethyl halide. The stereoselectivity of this alkylation can be influenced by the choice of N-protecting group, the base used for enolate formation, and the reaction conditions.

Diastereoselective Routes to Alpha-Substituted Prolines

Diastereoselective synthesis is a widely used strategy to obtain enantiomerically pure compounds. osi.lv This approach often involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary can be attached to a proline precursor. The resulting diastereomeric intermediate can then be alkylated with a 2-furanylmethyl halide. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched α-substituted proline. uow.edu.au The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.

The diastereoselective alkylation of enolates derived from N-protected 4-hydroxyproline (B1632879) esters has been studied, where the stereochemical outcome is dependent on the alkylating agent and the N-protecting group. nih.gov This highlights the importance of optimizing various reaction parameters to achieve the desired stereoisomer.

Resolution Techniques for Enantiomeric Enrichment

Resolution is a classic method for separating a racemic mixture into its constituent enantiomers. For α-substituted amino acids, enzymatic resolution is a particularly powerful technique. This method takes advantage of the high stereospecificity of enzymes, which can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

In a potential enzymatic resolution of racemic α-(2-furanylmethyl)-proline, a suitable enzyme would selectively hydrolyze an ester or amide derivative of one enantiomer, for instance, the (S)-enantiomer. This would result in the formation of the (S)-acid and the unreacted (R)-ester. These two compounds, having different chemical properties, can then be separated by conventional methods such as extraction or chromatography. Subsequent hydrolysis of the (R)-ester would yield the desired this compound.

Novel Carbon-Carbon Bond Forming Reactions in Proline Functionalization

The development of novel carbon-carbon bond-forming reactions provides new avenues for the synthesis of complex molecules like α-substituted prolines. Multicomponent reactions, in particular, are highly efficient as they allow for the formation of multiple bonds in a single operation.

Petasis Reactions in Proline Derivatives Synthesis

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction has proven to be a versatile tool for the synthesis of α-amino acids. nih.govmdpi.com

A plausible synthetic route to this compound using the Petasis reaction would involve the reaction of proline (acting as the amine component), glyoxylic acid (as the carbonyl component), and 2-furylboronic acid. The reaction proceeds through the formation of an iminium ion from the condensation of proline and glyoxylic acid, which is then attacked by the nucleophilic 2-furyl group from the boronic acid. organic-chemistry.orgorganic-chemistry.org

The stereochemical outcome of the Petasis reaction can be influenced by the use of a chiral amine, which makes it a potentially attractive method for the asymmetric synthesis of this compound, where the chirality of the starting proline could direct the formation of the new stereocenter.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Couplings)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a direct path to functionalized proline derivatives. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is a prominent example. nih.govjk-sci.comresearchgate.net

In the context of synthesizing proline analogues, this methodology can be applied to introduce various substituents. For instance, a convergent approach to 3-aryl-substituted prolines has been developed using a palladium-catalyzed Suzuki cross-coupling reaction between a proline-derived triflate and various boronic acids. uwindsor.ca While direct synthesis of this compound via Suzuki coupling is not extensively detailed in the provided results, the principles can be extrapolated. The synthesis would likely involve the coupling of a suitable proline electrophile with a 2-furanylmethylboron reagent or, conversely, a 2-halomethylproline derivative with a furan-2-ylboronic acid, although the latter is less common for creating C(sp³)-C(sp³) bonds.

The choice of catalyst, ligands, and base is critical for the success of these reactions, especially when dealing with sterically hindered substrates or aiming for high stereoselectivity. jk-sci.commdpi.com Palladium catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are frequently employed, often in combination with bases such as K₃PO₄ or Cs₂CO₃. nih.govuwindsor.ca The versatility of the Suzuki-Miyaura reaction allows for the coupling of various organic electrophiles, including those with alkenyl, aryl, or alkyl groups, with organoboron compounds. jk-sci.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

Reactants Catalyst Base Solvent Product Type Ref
Organoboronic Acid + Acyl Chloride Pd(PPh₃)₄ Cs₂CO₃ Toluene (anhydrous) Aromatic Ketone nih.gov
Alkenylborane + Alkenyl Halide PdCl₂ + NaOAc NaOAc Methanol α,β-Unsaturated Ester nih.gov
Aryl Chloride + Arylboronic Acid Pd₂(dba)₃ K₂CO₃ Toluene Biaryl mdpi.com
Proline Triflate + Arylboronic Acid PdCl₂(dppf) K₃PO₄ DMF 3-Aryl-proline uwindsor.ca

Cascade Reactions and Multicomponent Strategies

Cascade reactions and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like functionalized proline derivatives from simple starting materials in a single pot. researchgate.netnih.gov These strategies are highly valued in green chemistry as they often reduce the number of synthetic steps, purification processes, and waste generation.

L-proline itself is frequently used as an organocatalyst in various MCRs to produce a wide array of heterocyclic compounds. researchgate.netresearchgate.net For example, a Cu(I)-catalyzed cascade reaction involving [3+2]-cycloaddition, ketenimine formation, and a rearrangement/Alder-ene cyclization has been developed to access highly functionalized proline frameworks with high diastereoselectivity. nih.govmdpi.com This demonstrates the potential for creating complex proline derivatives through a sequence of intramolecular transformations.

While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs are applicable. A hypothetical MCR could involve the reaction of a furan-containing aldehyde, an amine, and a third component that ultimately forms the pyrrolidine (B122466) ring, guided by a chiral catalyst to ensure the correct (R)-stereochemistry at the alpha-position. The development of new multicomponent protocols for synthesizing diverse heterocyclic structures remains an active area of research. researchgate.net

Protecting Group Strategies and Chemical Transformations of the this compound Core

Protecting groups are essential in the synthesis and modification of complex molecules like this compound. researchgate.net They temporarily mask reactive functional groups, such as the amine and carboxylic acid, preventing unwanted side reactions during subsequent chemical transformations. peptide.com

N-Protection Schemes (e.g., Boc-protection)

The secondary amine of the proline ring is highly nucleophilic and requires protection during many synthetic operations. The tert-butyloxycarbonyl (Boc) group is one of the most common N-protecting groups used in amino acid chemistry. researchgate.netpeptide.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting Boc-protected amino acid, such as Boc-(R)-alpha-(2-furanylmethyl)-proline, is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA). researchgate.netiris-biotech.de

The use of the Boc group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS). researchgate.net The stability of the Boc group to bases and hydrogenolysis allows for orthogonal protection schemes, where other protecting groups sensitive to these conditions can be selectively removed. researchgate.net For example, studies have shown that Boc-protected proline-containing monoamines exhibit high stability in the presence of various enzymes, which is a desirable trait for developing prodrugs. biointerfaceresearch.com

Table 2: Common N-Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Condition Stability Ref
tert-Butyloxycarbonyl Boc Moderate to strong acid (e.g., TFA) Stable to base, hydrogenolysis researchgate.net
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., piperidine) Stable to acid, hydrogenolysis peptide.comiris-biotech.de
Benzyloxycarbonyl Z or Cbz Catalytic hydrogenolysis, strong acid (HBr) Stable to mild acid and base biointerfaceresearch.com

Furanyl Ring Functionalization and Derivatization

The furan (B31954) moiety is a versatile heterocyclic scaffold in medicinal chemistry, being both stable and amenable to functionalization. nih.gov The electron-rich nature of the furan ring makes it susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, typically occurring at the C5-position (adjacent to the oxygen and farthest from the proline substituent). nih.gov

Furthermore, the furan ring can act as a masked 1,4-dicarbonyl synthon. youtube.com Oxidation of the furan ring, for instance using reagents like ruthenium trichloride/sodium periodate (B1199274) or ozone, can cleave the ring to reveal dicarbonyl functionalities. youtube.com This transformation provides a powerful tool for converting the furan moiety into other acyclic or heterocyclic structures. The furan ring can also participate in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents and the construction of more complex molecules. magtech.com.cnbeilstein-journals.org

Carboxylic Acid and Amine Group Modifications

The carboxylic acid and the secondary amine of the proline core are key handles for further derivatization. The carboxylic acid can be converted into a wide range of functional groups, most commonly amides, through coupling reactions with amines. rsc.org This is a fundamental transformation in peptide synthesis. Modern coupling reagents, such as those based on SO₂F₂, allow for the efficient formation of amide bonds at room temperature. rsc.org The carboxylic acid can also be reduced to an alcohol or converted to an ester.

The secondary amine, after deprotection of the N-Boc group, is available for acylation, alkylation, or sulfonylation. thermofisher.com Acylation with various carboxylic acids or acid chlorides is a common strategy to build peptide chains or introduce lipophilic tails. Reductive amination can be used to introduce further alkyl substituents. These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. nih.govmdpi.com

Applications of R Alpha 2 Furanylmethyl Proline in Asymmetric Catalysis

Organocatalytic Roles of Proline and its Alpha-Substituted Derivatives

Proline's catalytic efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate substrates through two primary catalytic cycles: enamine catalysis and iminium ion catalysis. mdpi.comlibretexts.org The introduction of a substituent at the alpha-position, such as the 2-furanylmethyl group, can significantly modulate the catalyst's activity and selectivity by exerting steric and electronic effects on the key intermediates and transition states of these cycles. mdpi.com

Enamine catalysis is a fundamental activation mode for carbonyl compounds like aldehydes and ketones. nobelprize.org The catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. mdpi.compnas.org This enamine then attacks an electrophile. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst during the carbon-carbon bond-forming step. The carboxylic acid group of proline plays a crucial role in this process, often by forming a hydrogen bond with the electrophile, thus orienting it for a specific facial attack and leading to high enantioselectivity. pnas.org

The presence of an α-substituent, like a furanylmethyl group, can influence this mechanism. The steric bulk of the substituent can affect the geometry of the enamine and the transition state, thereby altering the diastereoselectivity and enantioselectivity of the reaction. mdpi.com For instance, studies on other α-substituted prolinamides have shown that the steric effect of the substituent can have a profound impact on the stereochemical outcome of aldol (B89426) reactions. mdpi.com

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct enantioselective formation of β-hydroxy carbonyl compounds. nih.govorganic-chemistry.org The reaction proceeds via an enamine intermediate formed from a ketone or aldehyde donor, which then attacks an aldehyde acceptor. The stereoselectivity is often explained by the Houk-List transition state model, where the proline's carboxylate group activates and orients the aldehyde electrophile through a hydrogen-bonding network, leading to a highly organized, chair-like six-membered transition state. 20.210.105

The introduction of an α-substituent on the proline catalyst can impact selectivity. Research on prolinamides has demonstrated that an α-substituent's configuration can dramatically influence enantioselectivity. mdpi.com For example, changing the configuration of an α-phenyl substituent from (S) to (R) caused a significant drop in enantiomeric excess (ee). mdpi.com In the case of (R)-alpha-(2-furanylmethyl)-proline, the furan (B31954) ring, an electron-rich aromatic system, could engage in π-π stacking or other non-covalent interactions within the transition state, further influencing the orientation of the reactants and thus the stereochemical outcome.

While specific data for this compound is not available, the following table illustrates typical results for aldol reactions catalyzed by other proline derivatives, showcasing the high yields and selectivities that are often achieved.

Illustrative Data for Asymmetric Aldol Reactions with Proline-Derived Catalysts Disclaimer: The following data is for illustrative purposes to show typical outcomes of proline-catalyzed aldol reactions. Specific experimental results for this compound were not found in the searched literature.

CatalystAldehydeKetoneSolventYield (%)dr (anti:syn)ee (%) (anti)
(S)-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9995:596
(4R)-4-OTBDPS-L-prolineBenzaldehydeCyclohexanoneH₂O/MeOH8620:1>99
L-Prolinamide 3h 4-NitrobenzaldehydeAcetoneAcetone91-93 (R)

Data sourced from representative literature on proline catalysis. mdpi.compnas.orgnih.gov

The asymmetric Michael addition, or conjugate addition, is another powerful carbon-carbon bond-forming reaction catalyzed by proline derivatives via an enamine mechanism. nih.govorganic-chemistry.org In this reaction, a carbonyl compound is converted into its enamine form, which then adds to the β-position of an α,β-unsaturated electron-withdrawing group, such as a nitroalkene or an enone. organic-chemistry.orgresearchgate.net

The stereocontrol in these reactions is also dictated by the catalyst's structure. The proline catalyst orients the nucleophilic enamine and the electrophilic Michael acceptor in a specific way to favor the formation of one enantiomer. researchgate.net The nature of the α-substituent can be critical. Studies with various substituted proline derivatives have shown that both steric and electronic factors of the substituent influence the reaction's efficiency and stereoselectivity. researchgate.net For this compound, the furanyl group's size would create a specific steric environment around the catalytic site, while its electron-rich nature could affect the stability and reactivity of the key enamine intermediate.

The table below provides representative examples of proline-catalyzed Michael additions to highlight the typical performance of this class of catalysts.

Illustrative Data for Asymmetric Michael Additions with Proline-Derived Catalysts Disclaimer: The following data is for illustrative purposes. Specific experimental results for this compound were not found in the searched literature.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%) (syn)
(S)-ProlinePropanalβ-NitrostyreneCH₂Cl₂8595:597
Tetrazole derivative 5 Cyclohexanoneβ-NitrostyreneToluene9889:1196
Diarylprolinol silyl (B83357) etherPropanalβ-NitrostyreneToluene9392:899

Data sourced from representative literature on proline catalysis. organic-chemistry.org

The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound, a crucial structural motif in many pharmaceuticals and natural products. organic-chemistry.org20.210.105 In the proline-catalyzed version, the catalyst first forms an enamine with a ketone or aldehyde. This enamine then attacks an imine (often formed in situ from an aldehyde and an amine), creating two new stereocenters with high control. researchgate.netwikipedia.org

The stereochemical outcome (syn or anti) is highly dependent on the catalyst structure. nih.gov While (S)-proline typically yields syn-products, specifically designed derivatives can favor the formation of anti-products. nih.govacs.org This is achieved by modifying the proline backbone to alter the transition state geometry. An α-substituent like the furanylmethyl group in this compound would force a specific conformation in the enamine intermediate. This steric constraint would dictate the face of the enamine that attacks the imine, thereby controlling both the diastereoselectivity and enantioselectivity of the Mannich product. researchgate.netnih.gov

The following table shows typical results for asymmetric Mannich reactions catalyzed by proline and its derivatives.

Illustrative Data for Asymmetric Mannich Reactions with Proline-Derived Catalysts Disclaimer: The following data is for illustrative purposes. Specific experimental results for this compound were not found in the searched literature.

CatalystAldehyde DonorImineSolventYield (%)dr (syn:anti)ee (%) (syn)
(S)-ProlinePropanalN-PMP-protected α-imino ethyl glyoxylateDioxane86>19:1>99
(S)-ProlineAcetonep-Anisidine + BenzaldehydeDMSO949:196
Tetrazole derivative 5 CyclohexanoneN-PMP-protected α-imino ethyl glyoxylateToluene98>95:5>99

PMP = p-methoxyphenyl. Data sourced from representative literature on proline catalysis. organic-chemistry.orgwikipedia.org

Beyond these cornerstone reactions, proline-based enamine catalysis extends to a variety of other enantioselective C-C bond formations. These include α-alkylation, α-amination, and cascade reactions where multiple bonds are formed in a single operation. nobelprize.orgnih.gov For example, proline can catalyze the formal α-alkylation of aldehydes with electrophiles generated from sources like arylsulfonyl indoles. nih.gov In all these transformations, the fundamental principle remains the same: the chiral proline catalyst generates a transient, nucleophilic enamine that engages with an electrophile in a highly controlled, stereodetermining step. The steric and electronic properties of an α-substituent are expected to play a significant role in modulating the efficacy and selectivity of these diverse reactions as well. mdpi.comresearchgate.net

In addition to enamine catalysis, proline and its derivatives can activate α,β-unsaturated aldehydes and ketones through iminium ion catalysis. nobelprize.orgacs.org In this pathway, the secondary amine of the catalyst condenses with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile at the β-position. researchgate.netacs.org This activation mode is central to a wide range of reactions, including Diels-Alder reactions, Michael additions of various nucleophiles, and cascade reactions. acs.orgacs.org

The substituent on the proline ring is crucial for shielding one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus ensuring high enantioselectivity. nobelprize.org For this compound, the furanylmethyl group would act as a bulky shield. Its specific orientation relative to the pyrrolidine (B122466) ring would create a defined chiral pocket, effectively blocking one pathway of nucleophilic attack and leading to the preferential formation of a single enantiomer. This steric control is a key design element in many successful organocatalysts derived from proline. acs.org

Bifunctional Catalysis and Co-catalyst Systems

This compound embodies the characteristics of a bifunctional organocatalyst. Like its parent amino acid, proline, it possesses a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within the same molecule. libretexts.org This dual functionality allows it to activate both the nucleophile and the electrophile in a reaction, mimicking the strategy of some natural enzymes. libretexts.org The catalytic cycle typically involves the formation of an enamine or an iminium ion intermediate. The amine group reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine, while the carboxylic acid group can activate the electrophile through hydrogen bonding. acs.orgnih.gov

The catalytic efficiency and selectivity of proline-based systems can often be enhanced through the use of co-catalysts. These additives can modulate the catalyst's activity and influence the reaction pathway to favor the formation of a specific stereoisomer. For instance, in aldol reactions catalyzed by proline, the addition of achiral guanidinium (B1211019) salts has been shown to switch the diastereoselectivity from the typically favored syn-adduct to the anti-adduct. acs.orgnih.gov Similarly, chiral additives, such as enantiopure imidazoles, can form supramolecular complexes with proline, leading to improved reaction rates and selectivities. rsc.org In the context of this compound, co-catalysts like Lewis acids could be employed to work in synergy with the proline scaffold, potentially leading to higher enantiomeric excesses in reactions such as OXA-Michael-Henry tandem reactions. researchgate.net

Ligand Design and Metal-Catalyzed Asymmetric Transformations

Beyond its role as an organocatalyst, the this compound scaffold is a valuable building block for the development of chiral ligands used in transition metal-catalyzed asymmetric reactions. The combination of a defined stereocenter, a rigid backbone, and coordinating heteroatoms (nitrogen and oxygen) makes it an attractive platform for creating effective ligands for a wide range of metals.

Chiral Ligand Development Based on this compound Scaffold

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Proline and its derivatives have been extensively used to create new ligand families that have proven effective in numerous transformations. organic-chemistry.orgrsc.org The α-furanylmethyl substituent in this compound offers a unique structural element for ligand design. This group can be modified, or it can provide additional steric bulk and electronic properties that influence the chiral environment around the metal center.

Ligands can be designed by modifying the carboxylic acid or the amine group. For example, reduction of the carboxylic acid to an alcohol would yield a chiral amino alcohol, a privileged ligand class for catalysts used in enantioselective additions of organozinc reagents to aldehydes. chemrxiv.org The modular design of ligands based on the proline skeleton, such as those combining proline with other chiral motifs like BINOL, has led to highly effective O-N-N tridentate ligands for copper(II)-catalyzed asymmetric Henry reactions. acs.org The this compound scaffold could be incorporated into similar modular designs to fine-tune the catalytic performance.

Enantioselective Metal-Proline Chelate Catalysis

Proline and its derivatives can act as bidentate ligands, coordinating to a metal center through the nitrogen of the pyrrolidine ring and one of the oxygens of the carboxylate group. rsc.org This chelation forms a rigid, chiral complex that can serve as an effective Lewis acid catalyst. The stereochemistry of the reaction is dictated by the chiral environment created by the ligand around the metal.

This strategy has been successfully applied in various systems. For example, chiral-at-metal rhodium(III) complexes, where the chirality originates from the arrangement of achiral ligands, can be synthesized using proline as a chiral auxiliary to direct the formation of a specific enantiomer of the complex. researchgate.net Similarly, proline can be used as a chiral auxiliary for the economical asymmetric synthesis of Ruthenium(II) polypyridyl complexes. acs.org It is anticipated that this compound could form stable chelate complexes with various transition metals (e.g., Cu, Ti, Ru, Rh), creating a well-defined chiral pocket to induce high enantioselectivity in transformations like Friedel-Crafts alkylations, Diels-Alder reactions, and various addition reactions. researchgate.netchemrxiv.org

Stereochemical Control and Selectivity in Catalytic Reactions

The primary function of a chiral catalyst like this compound is to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This control is a direct consequence of the catalyst's three-dimensional structure.

Diastereoselectivity and Enantioselectivity Enhancements

In reactions that form two new stereocenters, both diastereoselectivity (syn vs. anti) and enantioselectivity (R vs. S) must be controlled. Proline-based catalysts have demonstrated remarkable ability in this regard. The stereochemical outcome is often explained by the Houk-List transition state model, where the reactants are oriented in a specific way to minimize steric hindrance, leading to a preferred stereoisomer. rsc.org

The substitution pattern on the proline ring is crucial for selectivity. For example, in Mannich-type reactions, (S)-proline typically yields syn-products, whereas other proline derivatives can favor the formation of anti-products. libretexts.org The choice of catalyst allows for access to different stereoisomers. In aldol reactions between 4-oxoazetidine-2-carbaldehydes and ketones, L-proline and D-proline act as "matched" and "mismatched" pairs, respectively, leading to high diastereoselectivity with the former. acs.org The α-furanylmethyl group in this compound would be expected to play a significant role in directing the stereochemical pathway, potentially enhancing selectivity by creating a more defined and sterically hindered transition state.

Below is a table illustrating typical results from proline-catalyzed aldol reactions, demonstrating the high levels of stereoselectivity that can be achieved.

AldehydeKetoneCatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of Major Isomer
BenzaldehydeCyclohexanone(S)-Proline>95:599 (anti)
4-NitrobenzaldehydeCyclohexanone(S)-Proline>95:599 (anti)
IsobutyraldehydeCyclohexanone(S)-Proline90:1096 (anti)
BenzaldehydeAcetone(S)-Proline-76 (R)

Table based on representative data from proline catalysis literature. Actual results depend on specific reaction conditions.

Influence of Steric and Electronic Effects

The stereochemical outcome of a reaction catalyzed by this compound is governed by the steric and electronic properties of its unique substituent.

Steric Effects: The α-furanylmethyl group is sterically demanding. In the enamine-based catalytic cycle, this bulky group would be positioned to effectively shield one of the two faces of the enamine intermediate. libretexts.org An incoming electrophile would be forced to attack from the less hindered face, leading to high enantioselectivity. This principle is well-established in proline catalysis, where substituents on the pyrrolidine ring dictate the facial selectivity of the attack. libretexts.org The rigidity of the proline ring ensures that this steric information is effectively translated to the transition state. nih.gov

Electronic Effects: The furan ring is an electron-rich aromatic system. This electronic character can influence the reaction in several ways. It could engage in π-stacking interactions with aromatic substrates, helping to orient them within the transition state assembly and thereby enhance selectivity. Furthermore, the furan's electron-donating nature could modulate the nucleophilicity of the enamine intermediate or the acidity of the carboxylic acid proton, potentially affecting reaction rates and catalyst turnover. The ability of proline's side chain to form specific cis/trans amide bond conformations can also be influenced by the electronic nature of its substituents, which in turn affects the catalytic pocket. wikipedia.org

Optimization of Catalyst Loading and Reaction Conditions for this compound in Asymmetric Catalysis

Extensive research into the applications of proline and its derivatives in asymmetric catalysis has revealed the critical role of optimizing catalyst loading and reaction conditions to achieve high yields and enantioselectivities. However, a thorough review of the scientific literature indicates a significant gap in research specifically detailing the optimization of these parameters for the compound This compound .

General principles of organocatalysis using proline derivatives often involve the fine-tuning of several factors to maximize catalyst performance. These typically include:

Catalyst Loading: The amount of catalyst used is a crucial factor that can influence reaction rates and, in some cases, stereoselectivity. Generally, researchers aim to use the lowest possible catalyst loading without compromising reaction efficiency to ensure cost-effectiveness and ease of purification.

Solvent: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of the transition states, thereby affecting both the reaction rate and the enantiomeric excess of the product.

Temperature: Reaction temperature can affect the rate of reaction and the stereochemical outcome. Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

Reaction Time: Optimization of the reaction time is necessary to ensure the reaction proceeds to completion while minimizing the formation of byproducts.

Despite these general considerations, the specific optimal conditions are highly dependent on the unique structure of the catalyst and the substrates involved. Without dedicated studies on this compound, it is not possible to provide detailed research findings or representative data tables for the optimization of its use in asymmetric catalysis. Further experimental investigation is required to elucidate the ideal catalyst loading and reaction conditions for this particular compound.

R Alpha 2 Furanylmethyl Proline As a Chiral Building Block in Complex Chemical Synthesis

Incorporation into Peptide and Peptidomimetic Scaffolds

The integration of (R)-alpha-(2-furanylmethyl)-proline into peptide chains is a key strategy for developing peptidomimetics with enhanced stability, defined conformations, and tailored biological functions. The substitution at the α-carbon atom dramatically influences the local and global structure of a peptide.

The primary utility of α-substituted prolines, including this compound, lies in their ability to impose severe conformational restrictions on the peptide backbone. Unlike the parent amino acid proline, which already limits the phi (φ) torsion angle due to its cyclic side chain, an α-substituted proline further constrains the psi (ψ) and omega (ω) torsion angles.

The bulky 2-furanylmethyl group at the α-carbon creates significant steric hindrance, which drastically limits the rotational freedom around the N-Cα and Cα-C bonds. Research on analogous compounds like C(alpha)-methyl-L-proline has shown that it is one of the most conformationally constrained amino acids available. Its torsion angles are largely restricted to the α-helical or 3(10)-helical region (ψ ≈ -30°). By analogy, incorporating this compound is a powerful method for locking a specific segment of a peptide into a well-defined, predictable conformation. This pre-organization is crucial for designing peptides that can bind to biological targets with high affinity and specificity, as it reduces the entropic penalty upon binding.

Table 1: Predicted Torsion Angle Preferences for α-Substituted Prolines

Torsion Angle Typical Range for Proline Predicted Range for this compound Structural Implication
Phi (φ) ~ -60° ~ -60° Rigidly fixed by the pyrrolidine (B122466) ring.
Psi (ψ) Wide range possible Highly restricted, likely near -30° to -50° Favors α-helical/3(10)-helical conformation.
Omega (ω) ~180° (trans) or ~0° (cis) Predominantly trans (~180°) Steric clash from the α-substituent disfavors the cis-isomer.

This table is based on data from analogous α-substituted proline derivatives.

While proline is often considered a "helix breaker" when placed in the middle of a helical sequence, its role is more nuanced. The absence of an amide proton on the proline nitrogen prevents it from acting as a hydrogen bond donor, disrupting the characteristic i, i+4 hydrogen bonding pattern of an α-helix. However, the rigid ring structure of proline can help initiate helix formation, particularly when located at the N-terminus of a peptide.

The incorporation of an α-substituent, as in this compound, strongly enhances its helix-promoting properties. Free energy simulations on related analogs have shown that while placing a proline at the second helical position (N2) is destabilizing, placing it at the first position (N1) is actually more stabilizing than alanine, the archetypal helix-forming residue. The α-furanylmethyl group further biases the backbone conformation towards a helical state, making it a potent helix nucleator. By positioning this amino acid at the beginning of a peptide sequence, chemists can encourage the subsequent residues to adopt a helical fold, a strategy critical for stabilizing short peptides that would otherwise be disordered in solution.

Synthesis of Chiral Intermediates for Organic Synthesis

This compound is not only a component of peptides but also a valuable chiral intermediate for broader applications in organic synthesis. As a chiral building block, it provides a pre-defined stereocenter and a versatile scaffold that can be elaborated into more complex molecular targets. Methodologies for creating α-alkylproline derivatives often involve the stereoselective alkylation of a proline enolate or related chiral precursors.

Once synthesized, this compound can be used in a variety of transformations. The furan (B31954) ring itself is a versatile functional group, capable of participating in Diels-Alder reactions, electrophilic substitutions, and various metal-catalyzed cross-coupling reactions after conversion to a more reactive derivative. The carboxylic acid and secondary amine of the proline core offer orthogonal handles for further functionalization, allowing this single chiral intermediate to serve as a starting point for a diverse range of complex molecules.

Construction of Bioactive Molecules (focused on synthetic utility)

The rigid framework and unique chemical features of this compound make it an attractive scaffold for the construction of novel bioactive molecules. Its synthetic utility extends to the creation of both natural product analogs and new pharmacophores for drug discovery.

Proline and its derivatives are common structural motifs in a wide array of natural products, particularly alkaloids. The pyrrolidine ring serves as a key chiral synthon in the synthesis of these complex molecules. By replacing the simple proline core with this compound, synthetic chemists can generate novel analogs of existing natural products.

The furan moiety is not a common substituent in proline-containing natural products, making this compound a unique precursor for creating analogs with novel properties. For instance, the furan can be viewed as a bioisostere for a phenyl ring or other aromatic systems found in bioactive compounds. Its distinct electronic properties and ability to act as a hydrogen bond acceptor can lead to analogs with altered binding affinities or metabolic stabilities. The synthesis of these analogs allows for the exploration of structure-activity relationships (SAR) and the development of compounds with improved therapeutic profiles compared to the parent natural product.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The conformational constraints imposed by the proline ring are highly desirable for designing small molecule inhibitors that bind to protein targets. The use of α-substituted prolines like this compound allows for the creation of highly rigid and three-dimensional scaffolds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
C(alpha)-methyl-L-proline
Alanine

Mechanistic Insights and Theoretical Studies of R Alpha 2 Furanylmethyl Proline Reactivity

Computational Chemistry and Density Functional Theory (DFT) Calculations

Comprehensive computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the complexities of catalytic cycles. For many proline derivatives, DFT has been successfully used to map out energy profiles, identify key intermediates, and rationalize stereochemical outcomes. However, a dedicated DFT investigation into the reactivity of (R)-alpha-(2-furanylmethyl)-proline is not documented in publicly accessible research.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding how a catalyst operates. For proline-catalyzed reactions, such as the aldol (B89426) or Mannich reactions, the formation of an enamine intermediate is a critical step. DFT calculations typically model the energy barriers associated with the formation of this intermediate, the subsequent C-C bond formation, and the final hydrolysis step to regenerate the catalyst and release the product. While general mechanisms for proline catalysis are well-established, the specific influence of the α-(2-furanylmethyl) group on the energetics and geometries of these pathways and transition states has not been specifically modeled.

Prediction of Stereochemical Outcomes

A key feature of proline-based organocatalysts is their ability to induce stereoselectivity. DFT calculations are a powerful tool for predicting and explaining the stereochemical outcomes of catalyzed reactions. This is achieved by comparing the energies of the transition states leading to the different stereoisomers. The lower energy transition state corresponds to the major product isomer. For this compound, such predictive studies, which would be crucial for its rational application in asymmetric synthesis, have not been reported. The precise manner in which the furan (B31954) ring orients itself and interacts with the substrates in the transition state assembly remains a matter of speculation without specific computational data.

Conformational Analysis of this compound and its Intermediates

The conformational flexibility of the proline ring and its substituents plays a significant role in catalysis. The puckering of the pyrrolidine (B122466) ring and the orientation of the carboxylic acid group and the α-substituent are critical. Computational studies on other α-substituted prolines have shown that the substituent can significantly influence the conformational preferences, which in turn affects catalytic activity and selectivity. A detailed conformational analysis of this compound and its reaction intermediates, such as the enamine, is necessary to understand its catalytic behavior. However, specific studies providing this information are currently unavailable.

Spectroscopic Investigations of Catalytic Intermediates and Product Structures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the direct observation and characterization of transient intermediates in a catalytic cycle and for confirming the structure of the final products. For proline catalysis, the detection of the elusive enamine intermediate has been a significant achievement, providing direct evidence for the proposed mechanism. However, there are no specific spectroscopic studies reported in the literature that focus on the intermediates formed during a reaction catalyzed by this compound. Such studies would be invaluable for validating any theoretical models and for gaining a deeper, evidence-based understanding of its catalytic cycle.

Structure Activity Relationship Sar Studies and Analog Design at a Molecular Level

Synthesis of Novel (R)-alpha-(2-furanylmethyl)-proline Analogues

The synthesis of analogues of this compound is crucial for probing structure-activity relationships and developing new chemical entities with tailored properties. Synthetic strategies generally focus on creating diversity by modifying the alpha-substituent or the pyrrolidine (B122466) ring itself.

A primary approach involves the stereoselective alkylation of proline derivatives. For instance, methodologies have been developed for the synthesis of various α-substituted prolines, including those with α-alkyl, α-phenyl, or α-benzyl groups. nih.gov These methods often start from readily available proline or pyroglutamic acid derivatives and employ techniques like intramolecular cyclization or the alkylation of chiral enamines. nih.govnih.gov

Another significant strategy is the modification of the proline ring, often starting from hydroxyproline (B1673980), which is an inexpensive and commercially available starting material. nih.gov A technique known as "proline editing" allows for the synthesis of a wide array of 4-substituted prolines. nih.gov This method involves incorporating protected hydroxyproline into a peptide, followed by selective deprotection and modification of the hydroxyl group. nih.gov This approach has been used to generate analogues with diverse functionalities, including fluoro, azido, and aryl groups, through reactions like Mitsunobu or SN2 substitutions. nih.gov For example, the synthesis of 4-arylsulfanyl-substituted kainoid analogues has been achieved via mesylate displacement on a pyrrolidine derivative obtained from trans-4-hydroxy-L-proline.

Furthermore, direct C-H functionalization has emerged as a powerful tool. Palladium-catalyzed C(sp³)–H arylation at the C-3 position of proline derivatives can produce cis-2,3-disubstituted pyrrolidines with high stereoselectivity. acs.org These varied synthetic routes provide access to a rich library of analogues, enabling detailed exploration of how structural changes influence the compound's properties.

Bioisosteric Modifications of the Furanyl Moiety or Proline Ring System

Bioisosteric replacement is a key strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical properties while retaining or enhancing its desired biological activity or function. For this compound, this can be applied to both the furan (B31954) ring and the proline core. nih.govsigmaaldrich.com

Furanyl Moiety Modifications: The furan ring is a five-membered aromatic heterocycle that can be replaced by other cyclic structures to alter properties like polarity, hydrogen bonding capacity, and metabolic stability. nih.gov Thiophene is a classic bioisostere for furan, and replacing the 2-furanylmethyl group with a 2-thienylmethyl or 3-thienylmethyl group can provide insight into the electronic requirements of molecular interactions. Other potential bioisosteres include thiazole, oxazole, or even substituted phenyl rings, such as a p-chlorophenyl group, which can mimic the steric and electronic profile of the furan ring. nih.govnih.gov These modifications can influence the molecule's interaction with biological targets or its performance in catalytic applications.

Proline Ring System Modifications: The pyrrolidine ring of proline can also be modified. sigmaaldrich.comacs.org This includes:

Ring Substitution: Introducing substituents at the C3, C4, or C5 positions. For example, fluorination at the C4 position is known to have significant stereoelectronic effects, influencing ring pucker and amide bond isomerization. nih.govnih.gov

Heteroatom Incorporation: Replacing a ring carbon with a heteroatom, such as sulfur to form a thiazolidine (B150603) ring (a thiaproline analog), can alter the ring's conformation and flexibility. researchgate.net

Such modifications have been shown to be promising for tuning the biological and physicochemical properties of peptides and other bioactive molecules. sigmaaldrich.com

Impact of Alpha-Substitution on Reactivity and Selectivity

The introduction of a substituent at the alpha-carbon (Cα) of proline, creating a quaternary stereocenter, has profound effects on the molecule's conformational preferences, which in turn dictates its reactivity and selectivity. nih.govnih.gov Proline's unique cyclic structure already restricts the backbone dihedral angle φ to approximately -65°. wikipedia.org

The key impacts of Cα-substitution are:

Amide Bond Isomerization: The peptide bond preceding proline can exist in either a cis or trans conformation. Alpha-substitution creates a significant steric clash in the cis conformation between the α-substituent and the side chain of the preceding residue. nih.gov Consequently, α-substituted prolines strongly favor the trans amide conformation, with the cis population often being negligible. nih.gov This bias can be critical in designing peptides with a defined secondary structure or in controlling the stereochemical outcome of catalyzed reactions.

Modulation of Ring Pucker: The proline ring exists in two primary puckered conformations, Cγ-endo (down) and Cγ-exo (up). The nature of the alpha-substituent can influence this equilibrium. The steric requirements of the substituent at Cα play a significant role in modulating the accessible backbone conformations (e.g., α-helical, γ-turn). nih.gov For instance, DFT calculations have shown that while the lowest energy minimum might be the same for different α-substituted prolines, there are important differences in other energetically accessible conformations. nih.gov

These conformational effects directly translate to reactivity and selectivity. In organocatalysis, the fixed orientation of the catalyst's functional groups, enforced by the α-substitution, is crucial for creating a well-defined chiral environment, leading to high stereoselectivity in reactions like aldol (B89426) or Mannich additions. wikipedia.orgwikipedia.org

Derivatization for Enhanced Catalytic Performance or Building Block Versatility

This compound and its analogues are not just targets of synthesis but are also valuable starting points for further derivatization to enhance their utility. chemimpex.comorganic-chemistry.org

Enhanced Catalytic Performance: Proline and its derivatives are renowned organocatalysts. wikipedia.orgwikipedia.org Derivatization can overcome some of the limitations of L-proline, such as limited solvent compatibility or the need for high catalyst loadings. organic-chemistry.org For example, converting the carboxylic acid to a tetrazole or an acylsulfonamide has been shown to produce catalysts that give superior yields and enantioselectivities in asymmetric reactions. organic-chemistry.orgnih.gov These modified catalysts often perform well in non-polar solvents where proline itself is ineffective. organic-chemistry.org The introduction of specific substituents can also fine-tune the catalyst's electronic and steric properties to improve performance in specific transformations, such as Michael additions or aldol reactions. organic-chemistry.orgnih.gov

Building Block Versatility: For applications in peptide synthesis or drug discovery, the parent compound is often used in a protected form, such as Boc-(R)-alpha-(2-furanylmethyl)-proline. chemimpex.com The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen allows for controlled, stepwise peptide synthesis. chemimpex.com This makes the compound a versatile building block for incorporation into larger, more complex molecules. chemimpex.comenamine.neturfu.ru The ability to use these modified amino acids in solid-phase peptide synthesis (SPPS) greatly expands the chemical space accessible to researchers, enabling the creation of peptide libraries with diverse structures and functions. nih.gov The unique conformational constraints imposed by the α-furanylmethyl group can be used to induce specific secondary structures (e.g., β-turns) in peptides, enhancing their stability and bioactivity. sigmaaldrich.com

The table below summarizes examples of derivatization and their purpose.

Derivative/Analogue Modification Purpose/Advantage Reference
Boc-(R)-α-(2-furanylmethyl)-prolineN-terminal Boc protectionVersatile building block for peptide synthesis chemimpex.com
Proline-derived tetrazoles/acylsulfonamidesCarboxylic acid modificationEnhanced catalytic activity, broader solvent compatibility organic-chemistry.orgnih.gov
4-Fluoro-prolineSubstitution on pyrrolidine ringInduces stereoelectronic effects, influences conformation nih.govnih.gov
α-Methyl-prolineAlpha-substitutionEnforces trans amide bond, serves as a constrained building block nih.gov
ThiaprolineHeteroatom in proline ringAlters ring pucker and flexibility researchgate.net

This strategic derivatization underscores the dual role of this compound as both a target for chemical synthesis and a versatile tool for creating novel molecules with advanced functions.

Future Perspectives and Emerging Research Directions

Development of Next-Generation (R)-alpha-(2-furanylmethyl)-proline Catalysts

The quest for improved catalytic performance is a primary driver of research in organocatalysis. For this compound, future efforts will likely concentrate on strategic modifications of its molecular architecture to create next-generation catalysts with superior activity and selectivity. Drawing inspiration from recent advancements in proline catalysis, several promising avenues are emerging. researchgate.net

One key strategy involves the synthesis of dipeptide derivatives incorporating the this compound scaffold. researchgate.net The addition of a second amino acid residue can introduce new hydrogen bonding sites and steric environments, which can significantly influence the transition state of a catalyzed reaction, leading to enhanced stereocontrol. Another approach is the development of diamine analogs based on privileged (S)-prolinol structures, a strategy that has proven effective for other proline-derived catalysts. researchgate.net

Furthermore, the immobilization of this compound onto solid supports represents a critical area of development. Techniques such as grafting onto silica (B1680970) or the use of fluorous tags to immobilize the catalyst on materials like Teflon are being explored. researchgate.netresearcher.life These supported catalysts are not only easier to separate from the reaction mixture, facilitating recycling and reducing costs, but their confinement can also, in some cases, enhance their catalytic performance. Research into N-arylsulfonyl derivatives of prolinamides has shown that such modifications can lead to highly enantioselective catalysts and offer a handle for immobilization without disrupting the catalytically active groups. researchgate.net

The table below summarizes potential modification strategies for developing next-generation catalysts.

Modification StrategyPotential AdvantageRelevant Precedent
Dipeptide DerivativesEnhanced stereocontrol through secondary interactions.Development of α,α- and α,β-dipeptide derivatives of (S)-proline. researchgate.net
Immobilization on SupportsFacilitated catalyst recovery, reusability, and use in flow systems.Fluorous proline catalyst immobilized on Teflon® for aldol (B89426) reactions. researchgate.netresearcher.life
N-Arylsulfonyl GroupsImproved enantioselectivity and provides a point for immobilization.N-arylsulfonyl prolinamides as highly enantioselective catalysts. researchgate.net
Ionic Liquid TaggingEnhanced catalytic activity and stability.Use of ionic liquids to improve the catalytic activity of (S)-proline. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The modernization of chemical synthesis increasingly relies on automation and continuous manufacturing processes. The integration of this compound catalysts into flow chemistry and automated synthesis platforms is a logical and significant future direction. This transition hinges on the development of robust, immobilized versions of the catalyst, as discussed in the previous section. researchgate.netresearcher.life

Once immobilized, this compound can be packed into column reactors. These reactors can then be incorporated into continuous flow systems, where reactants are continuously passed over the catalyst bed to generate the product. This approach offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and process control.

Furthermore, the synergy between advanced automation and catalysis is rapidly advancing. Platforms that utilize large language models (LLMs) and Bayesian optimization algorithms are now capable of performing closed-loop reaction optimization. nih.gov In such a system, an automated synthesis unit conducts a reaction, the output is analyzed by an integrated analytical instrument like HPLC, and the results are fed back to the algorithm to suggest the next set of reaction conditions. nih.gov An immobilized this compound catalyst would be an ideal component for such a self-optimizing system, enabling rapid screening of conditions and substrates to accelerate discovery and process development.

Exploration of New Reaction Substrates and Transformations

While proline and its derivatives are renowned for their utility in asymmetric aldol and Mannich reactions, a significant area of future research for this compound lies in expanding its catalytic repertoire to new substrates and transformations. wikipedia.org The unique electronic and steric properties conferred by the α-(2-furanylmethyl) group may allow it to catalyze reactions that are challenging for simpler proline catalysts.

Future studies will likely explore the use of a wider variety of ketones and aldehydes as substrates, including those with greater steric bulk or different electronic properties. capes.gov.br For instance, the successful use of tetrahydro-4H-thiopyran-4-one in proline-catalyzed aldol reactions suggests that heterocyclic ketones are viable substrates. capes.gov.br

Beyond the aldol reaction, there is vast potential for new transformations. Research has already demonstrated the first direct catalytic asymmetric α-amination of ketones using L-proline and azodicarboxylates as the nitrogen source, achieving excellent yields and enantioselectivities. nih.gov Applying this methodology to this compound is a promising avenue. Another novel transformation is the proline-catalyzed asymmetric formal α-alkylation of aldehydes, which proceeds through vinylogous iminium ion intermediates. nih.gov Exploring the capabilities of this compound in these and other multi-step cascade reactions will be a key focus of future research, potentially leading to the efficient synthesis of complex molecular architectures from simple precursors.

Advanced Material Applications of this compound Derivatives

The application of chiral, bio-based molecules as building blocks for advanced materials is a rapidly growing field. The this compound structure is particularly interesting in this context due to the presence of the furan (B31954) ring. Furan-based polymers are of great interest as renewable alternatives to petroleum-derived plastics. The furan moiety can participate in various polymerization reactions, and its derivatives are precursors to monomers like 2,5-furandicarboxylic acid (FDCA), a key component of advanced biopolymers such as polyethylene (B3416737) furanoate (PEF).

Derivatives of this compound could be designed as chiral monomers. Incorporating this chiral, proline-based unit into a polymer backbone could impart unique properties, such as thermal stability, mechanical strength, or specific optical activity. uwaterloo.ca These materials could find applications in areas ranging from chiral chromatography and separations to functional polymers with tailored optical or electronic properties.

Furthermore, the inherent properties of natural polymers like starch, which possesses reactive hydroxyl groups and can be chemically modified, provide a blueprint for how this compound derivatives could be used. uwaterloo.ca By functionalizing the proline ring or the furan group, derivatives could be created that act as cross-linking agents, dispersants for nanoparticles, or components in hydrogels, leveraging the compound's chirality and the reactivity of its constituent parts. uwaterloo.ca

Synergistic Catalysis Involving this compound

The concept of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible or efficient with a single catalyst, is a powerful strategy in modern organic synthesis. The future of this compound will undoubtedly involve its use in such cooperative catalytic systems.

Mechanistic studies have revealed that the proline-catalyzed aldol reaction is a complex process involving multiple intermediates, and its efficiency can be influenced by additives and co-catalysts. researchgate.net This opens the door to combining this compound with other types of catalysts to achieve novel reactivity. For example, pairing it with a metal catalyst could enable cooperative cascade reactions where the organocatalyst generates a chiral intermediate that then undergoes a metal-catalyzed transformation.

Another approach is the combination with another organocatalyst that operates via a different activation mode. This dual-catalysis approach can enable reactions between two "non-classical" partners. Furthermore, the interaction between a proline catalyst and a co-catalyst, such as an acid or a base, can significantly alter the reaction pathway and selectivity. Understanding the intricate hydrogen bonding and electrostatic interactions in these systems, potentially with the aid of computational studies, will be crucial for the rational design of new synergistic catalytic cycles involving this compound. researchgate.net

Q & A

Basic: What are the recommended synthetic methodologies for (R)-alpha-(2-furanylmethyl)-proline?

Answer:
The synthesis typically involves substitution reactions at the alpha position of proline. A common approach is reacting (R)-proline with 2-furanylmethyl halides (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO. Post-reaction purification via reverse-phase HPLC or column chromatography is critical to isolate the enantiomerically pure product. Characterization should include 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and purity .

Basic: How does the furanylmethyl substituent influence proline’s physicochemical properties?

Answer:
The 2-furanylmethyl group introduces steric bulk and electronic effects due to the furan ring’s aromaticity and oxygen lone pairs. This alters proline’s pKa (via inductive effects), solubility (increased hydrophobicity), and conformational flexibility. Techniques like circular dichroism (CD) and temperature-dependent NMR can quantify these changes. Comparative studies with unmodified proline or other alkylated derivatives (e.g., benzyl-proline) are recommended to isolate substituent-specific effects .

Advanced: What experimental strategies can elucidate the stereochemical impact of this compound on protein secondary structure?

Answer:
Incorporate the compound into model peptides (e.g., collagen-like tripeptides or β-turn motifs) and analyze structural perturbations via:

  • X-ray crystallography or cryo-EM for high-resolution structural data.
  • 2D-NMR (e.g., NOESY) to assess intramolecular distances and hydrogen bonding.
  • Molecular dynamics simulations to predict thermodynamic stability of modified structures.
    Contrast results with native proline-containing peptides to identify furanylmethyl-specific steric or electronic disruptions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

Answer:
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, ionic strength) or enantiomeric purity. To address this:

  • Validate compound purity via chiral HPLC and elemental analysis.
  • Replicate assays under standardized conditions (see for statistical rigor).
  • Use orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrate hydrolysis) to confirm binding/activity.
  • Perform dose-response curves (IC₅₀/EC₅₀) with appropriate controls (e.g., negative enantiomer) .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

Answer:
Challenges include low endogenous concentrations, matrix interference, and enantiomer separation. Solutions involve:

  • LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C^{13}C-proline derivatives).
  • Chiral stationary phases (e.g., cyclodextrin-based columns) for enantiomeric resolution.
  • Sample preparation via solid-phase extraction (SPE) or derivatization (e.g., AccQ-Tag for enhanced MS sensitivity). Validate methods per ICH guidelines for precision, accuracy, and linearity .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Answer:

  • Perform docking studies (AutoDock, Schrödinger) to map interactions between the furanylmethyl group and target active sites (e.g., proline dehydrogenase or collagen-binding proteins).
  • Use quantitative structure-activity relationship (QSAR) models to predict substituent effects on binding affinity.
  • Validate predictions with alanine scanning mutagenesis of target proteins to identify critical residues for interaction .

Basic: What are the ethical considerations when using this compound in in vivo studies?

Answer:

  • Ensure compliance with institutional animal care guidelines (e.g., IACUC protocols) for dosing, humane endpoints, and sample size justification.
  • For human cell lines, obtain IRB approval and document informed consent if using primary cells.
  • Disclose all conflicts of interest and funding sources per and 9 .

Advanced: What metabolomic approaches can identify downstream effects of this compound in cellular systems?

Answer:

  • Conduct untargeted metabolomics (LC-HRMS) to profile changes in proline-related pathways (e.g., urea cycle, collagen synthesis).
  • Use 13C^{13}C-isotope tracing to track incorporation into proteins or metabolites.
  • Pair with transcriptomics (RNA-seq) to correlate metabolic shifts with gene expression changes (e.g., PRODH/POX enzymes) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.